2,2,2-Trifluoroethan(ol-d)

Catalog No.
S763531
CAS No.
77568-66-2
M.F
C2H3F3O
M. Wt
101.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethan(ol-d)

CAS Number

77568-66-2

Product Name

2,2,2-Trifluoroethan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

101.05 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D

InChI Key

RHQDFWAXVIIEBN-RAMDWTOOSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]OCC(F)(F)F

Application in NMR Spectroscopy

The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].

Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].

Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:

  • Studying protein structure and dynamics: Researchers can use 2,2,2-Trifluoroethan(ol-d) as a solvent or co-solvent to study protein structure and dynamics by NMR. The elimination of the hydroxyl proton signal allows for a clearer observation of the protein's backbone amide protons, which are crucial for determining protein folding and interactions [].
  • Investigating biomolecular interactions: In studies of interactions between biomolecules like proteins and DNA, 2,2,2-Trifluoroethan(ol-d) can be used to selectively suppress the water signal, which often dominates the NMR spectrum. This allows researchers to focus on the signals from the interacting biomolecules, providing valuable insights into binding mechanisms [].
  • Metabolite analysis: Deuterated solvents like 2,2,2-Trifluoroethan(ol-d) play a crucial role in metabolomics, the study of small molecules within cells or organisms. By eliminating the interference from the solvent's proton signal, researchers can more accurately identify and quantify metabolites present in complex biological samples [].

2,2,2-Trifluoroethan(ol-d) is a deuterated alcohol with the molecular formula C2H3F3OC_2H_3F_3O. This compound is characterized by the substitution of the hydrogen atom in the hydroxyl (-OH) group with deuterium, resulting in a unique isotopic composition. It is also known as trifluoroethyl alcohol and has a CAS number of 77568-66-2. The compound is a colorless liquid that is flammable and poses various health hazards, including toxicity upon ingestion and skin contact, as well as potential respiratory effects from inhalation .

TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].

In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].

TFE-d shares the hazards associated with TFE, including:

  • Flammability: TFE is flammable and can ignite easily. Similar flammability is expected for TFE-d [].
  • Toxicity: TFE is moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact []. TFE-d likely possesses similar toxicity.
Typical of alcohols:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form trifluoroethylene.
  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form trifluoroacetic acid.

These reactions are significant for synthetic applications in organic chemistry and materials science.

The synthesis of 2,2,2-Trifluoroethan(ol-d) typically involves:

  • Fluorination: Starting from ethanol or ethylene, fluorination can be achieved using reagents such as hydrogen fluoride or fluorine gas.
  • Deuteration: The introduction of deuterium into the hydroxyl group can be accomplished through exchange reactions with deuterated solvents or reagents under controlled conditions.

These methods allow for the production of high-purity deuterated compounds suitable for various analytical applications.

Several compounds share structural similarities with 2,2,2-Trifluoroethan(ol-d), including:

Compound NameMolecular FormulaUnique Features
EthanolC2H6OC_2H_6ONo fluorine; common alcohol
TrifluoroethanolC2H3F3OC_2H_3F_3ONon-deuterated version; similar reactivity
1,1,1-TrifluoroethaneC2H3F3C_2H_3F_3No hydroxyl group; gaseous state
1-Hydroxy-1,1,1-trifluoroethaneC2H3F3OC_2H_3F_3OHydroxyl group; similar reactivity

Uniqueness

The uniqueness of 2,2,2-Trifluoroethan(ol-d) lies in its deuterated nature which provides distinct advantages in NMR spectroscopy and chemical analysis. Its fluorinated structure also imparts unique physical and chemical properties that differentiate it from non-fluorinated alcohols and hydrocarbons. This makes it particularly valuable in specialized applications within organic chemistry and material sciences .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

2,2,2-Trifluoroethan(ol-d)

Dates

Modify: 2024-04-14

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